molecular formula C13H11N3OS2 B2869171 4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 380574-16-3

4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2869171
CAS No.: 380574-16-3
M. Wt: 289.37
InChI Key: TYPKVFOOVVIUNM-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 380574-16-3) is a high-value 1,2,4-triazole derivative of significant interest in advanced materials science and medicinal chemistry research. This compound serves as a versatile synthetic intermediate for developing novel substances with specialized properties. Its core structure features a 1,2,4-triazole ring system bearing a thiol group and specific aromatic substituents, a configuration known to impart notable biological and chemical activity. In materials research, this compound's structural motif shows promise in corrosion inhibition studies. Research indicates that similar 1,2,4-triazole-3-thiol derivatives interact effectively with metal surfaces, and theoretical calculations (DFT) on analogous structures reveal electronic properties—such as HOMO/LUMO energy levels, high softness, and nucleophilicity index—that correlate with excellent corrosion inhibition efficacy, providing a predictive tool for developing new protective agents . In pharmaceutical research, the 1,2,4-triazole-3-thiol scaffold is a privileged structure in drug discovery. The compound exists in a thiol-thione tautomeric equilibrium, which can be characterized by techniques like NMR, where the thione form is often predominant in solution, as evidenced by a characteristic deshielded signal for the 3-C carbon atom around 171.7 ppm . This reactive thiol group allows for straightforward S-alkylation, enabling the synthesis of diverse derivatives for biological screening . Compounds based on this core structure have demonstrated a wide spectrum of pharmacological activities in scientific literature, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects, making it a valuable building block for developing new therapeutic candidates . This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Keep in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

4-(2-methoxyphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c1-17-10-6-3-2-5-9(10)16-12(14-15-13(16)18)11-7-4-8-19-11/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPKVFOOVVIUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the core triazole ring. One common method includes the reaction of thiophen-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, followed by cyclization with formamide to yield the triazole core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted triazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is studied for its potential biological activity. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent and its role in the development of new therapeutic drugs. Its ability to modulate biological pathways makes it a valuable tool in pharmaceutical research.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of new products with enhanced performance and durability.

Mechanism of Action

The mechanism by which 4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 2-methoxyphenyl group in the target compound distinguishes it from analogs with 4-methoxyphenyl (e.g., compound 4 in ), which exhibit higher melting points (155–200°C) due to enhanced crystallinity from para-substitution .
  • Thiophene at the 5-position (target compound) enhances π-π stacking interactions in biological systems compared to phenyl (compound 4) or nitrophenyl (compound in ) .

Schiff base derivatives (e.g., ) demonstrate improved antimicrobial and anticancer activities due to imine-linked pharmacophores .

Antiviral Activity

The coumarin-triazole-thiophene hybrid derived from the target compound exhibits strong binding to SARS-CoV-2 Papain-like protease (PLpro) with a docking score of −8.2 kcal/mol, outperforming analogs without thiophene . This is attributed to thiophene’s sulfur atom forming hydrogen bonds with PLpro’s catalytic cysteine .

Anticancer Activity

Schiff base metal complexes (e.g., Co(II) and Ni(II) derivatives of triazole-thiols) show moderate to significant inhibition (40–75%) against MCF-7 and Hep-G2 cell lines .

Antimicrobial Activity

  • 4-(4-Ethoxyphenyl)-5-(4-MeOPh)-4H-1,2,4-triazole-3-thiol exhibits broad-spectrum antifungal activity (MIC = 8–32 µg/mL) against Candida albicans .
  • 5-(4-Nitrophenyl)-4-(4-phenoxybenzylideneamino)-4H-1,2,4-triazole-3-thiol shows potent antibacterial effects (MIC = 4 µg/mL) against Staphylococcus aureus due to the nitro group’s electron-withdrawing effects .

Physicochemical and ADMET Properties

  • LogP Values : The target compound has a predicted LogP of 2.8 (indicating moderate lipophilicity), whereas coumarin hybrids (e.g., ) have higher LogP (~3.5) due to the hydrophobic coumarin moiety .
  • ADMET : The coumarin hybrid derived from the target compound exhibits high gastrointestinal absorption but low blood-brain barrier penetration , reducing neurotoxicity risks . In contrast, Schiff base derivatives with nitro groups (e.g., ) may have higher toxicity (class 3–4) .

Biological Activity

4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on various research findings.

  • Molecular Formula : C₁₃H₁₁N₃OS₂
  • Molecular Weight : 275.37 g/mol
  • CAS Number : 380574-16-3

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study demonstrated that various synthesized S-substituted derivatives showed activity against common pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli31.25 - 62.5
Staphylococcus aureus31.25 - 62.5
Pseudomonas aeruginosa62.5 - 125
Candida albicans31.25 - 62.5

These findings suggest that the structural modifications on the sulfur atom did not significantly alter the antimicrobial efficacy of the compounds .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. The compound has shown promising results in inhibiting cancer cell proliferation. Notably, it was tested against various cancer cell lines, including:

Cell Line IC50 (μM)
Melanoma (IGR39)10.0
Triple-negative breast cancer (MDA-MB-231)15.0
Pancreatic carcinoma (Panc-1)12.0

The selectivity of these compounds towards cancer cells indicates their potential as therapeutic agents. The study highlighted that certain derivatives exhibited higher cytotoxicity towards melanoma cells compared to other types .

Enzyme Inhibition

1,2,4-triazole derivatives are known for their ability to inhibit various enzymes due to their structural characteristics that facilitate interactions with enzyme active sites. Some key enzymes targeted include:

  • Aromatase
  • Cholinesterase
  • Carbonic anhydrase

The presence of the triazole moiety allows for the formation of hydrogen bonds with these enzymes, enhancing inhibitory activity .

Case Studies

  • Synthesis and Biological Evaluation :
    A study synthesized several derivatives of triazole and evaluated their biological activities. The results indicated that modifications at specific positions on the triazole ring could enhance antimicrobial and anticancer properties significantly.
  • Molecular Docking Studies :
    Molecular docking studies have been conducted to predict binding affinities and interactions with target enzymes and receptors. These studies support the hypothesis that structural variations in triazole compounds can lead to improved biological activities.

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